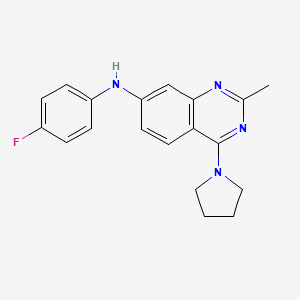
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is a complex organic compound that features a pyrene core linked to triazole rings. This compound is notable for its unique photophysical and electronic properties, making it a valuable component in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine typically involves the following steps:
Formation of Pyrene Derivatives: Pyrene derivatives are synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Pyrenequinones and other oxidized derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is primarily based on its ability to interact with various molecular targets through its triazole and pyrene moieties. The triazole rings can coordinate with metal ions, forming stable complexes, while the pyrene core can engage in π-π interactions with aromatic systems. These interactions facilitate its use in catalysis, sensing, and molecular recognition .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-aminophenyl)amine: Another triazole-based compound with similar coordination properties.
Pyrene-based MOFs: Compounds that utilize pyrene as a core structure for the development of metal-organic frameworks.
Uniqueness
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is unique due to its combination of pyrene and triazole functionalities, which endow it with exceptional photophysical properties and versatile coordination chemistry. This makes it particularly valuable in applications requiring strong luminescence and stable metal coordination .
Propiedades
Fórmula molecular |
C60H42N10 |
|---|---|
Peso molecular |
903.0 g/mol |
Nombre IUPAC |
1-[1-(pyren-1-ylmethyl)triazol-4-yl]-N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C60H42N10/c1-4-37-10-13-43-16-19-46(52-25-22-40(7-1)55(37)58(43)52)28-68-34-49(61-64-68)31-67(32-50-35-69(65-62-50)29-47-20-17-44-14-11-38-5-2-8-41-23-26-53(47)59(44)56(38)41)33-51-36-70(66-63-51)30-48-21-18-45-15-12-39-6-3-9-42-24-27-54(48)60(45)57(39)42/h1-27,34-36H,28-33H2 |
Clave InChI |
USBAJAFGYGVQCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=C(N=N5)CN(CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)CC1=CN(N=N1)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)




![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
